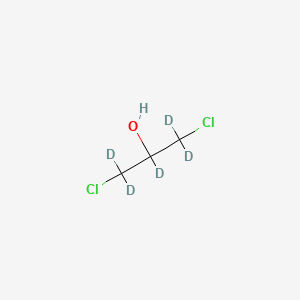

1,3-Dichloro-2-propanol-d5

Vue d'ensemble

Description

1,3-Dichloro-2-propanol-d5, also known as 1,3-Dichloro-1,1,2,3,3-pentadeuteriopropan-2-ol, is a synthetic intermediate . It is an intermediate in the production of epichlorohydrin and can also be a food processing contaminant .

Molecular Structure Analysis

The molecular formula of this compound is C3H6Cl2O . Its molecular weight is 134.02 . The InChI string is1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2/i1D2,2D2,3D . Chemical Reactions Analysis

A complete mechanism and kinetics investigation of the related reaction network of 1,3-dichloro-2-propanol with alkali to prepare epichlorohydrin has been constructed . The complex reaction network was simplified into a three-step consecutive reaction .Physical And Chemical Properties Analysis

This compound has a boiling point of 174.3 °C and a melting point of -4 °C . Its density is 1.417 g/mL at 25 °C .Applications De Recherche Scientifique

Réactions et synthèses organiques

1,3-Dichloro-2-propanol-d5: est largement utilisé dans l'étude des réactions et synthèses organiques. Il contribue à déterminer les vitesses de réaction et à élucider les mécanismes réactionnels, ce qui est crucial pour comprendre et développer de nouvelles voies de synthèse .

Intermédiaires pharmaceutiques

Ce composé sert d'intermédiaire dans la fabrication de produits pharmaceutiques. Il est impliqué dans la biotransformation des substances et peut être utilisé comme solvant pour diverses applications pharmaceutiques .

Élimination des produits à base de résine

En recherche biotechnologique, This compound a été utilisé pour les procédés d'élimination in situ des produits, en particulier dans la transformation en épichlorhydrine par des cellules d'Escherichia coli recombinantes .

Biodégradation environnementale

Il fait également l'objet d'études environnementales axées sur les méthodes de biodégradation pour traiter les composés organiques chlorés en raison de leur résistance à la dégradation et de leur toxicité durable .

Matériel de référence certifié

En tant que matériel de référence certifié, This compound est utilisé pour l'analyse de données précise et fiable en chimie synthétique .

Solvant pour peintures, laques et résines époxy

Le composé trouve une application comme solvant dans la production de peintures, de laques et de résines époxy, soulignant sa polyvalence dans les applications industrielles .

Mécanisme D'action

Target of Action

The primary target of 1,3-Dichloro-2-propanol-d5 (DCPD-d5) is the nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

DCPD-d5 interacts with its target, Nrf2, by inhibiting its translocation into the nucleus . This inhibition suppresses the expression of Nrf2’s downstream target proteins, including GPX4, ferritin heavy chain (FTH), ferroportin (FPN), cystine/glutamate transporter xCT (SLC7A11), and heme oxygenase 1 (HO-1) . The deuteration of the DCPD molecule introduces distinct reactivity and metabolic profiles compared to the parent compound .

Biochemical Pathways

The inhibition of Nrf2 translocation affects the antioxidant response element (ARE) pathway . The ARE pathway plays a crucial role in the cellular defense mechanism against oxidative stress. The suppression of Nrf2’s downstream target proteins disrupts this pathway, leading to an increase in oxidative stress and the induction of ferroptosis , a form of regulated cell death .

Pharmacokinetics

It is known that the deuteration of the dcpd molecule can affect itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . Deuteration can introduce distinct reactivity and metabolic profiles compared to the parent compound, potentially affecting the bioavailability of DCPD-d5 .

Result of Action

The primary result of DCPD-d5 action is the induction of ferroptosis . This is a form of regulated cell death that is closely associated with the accumulation of lipid peroxides, Fe2+, and reactive oxygen species (ROS) . The induction of ferroptosis can lead to various molecular and cellular effects, including changes in cell morphology, loss of cell viability, and alterations in cellular biochemical processes .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1,3-Dichloro-2-propanol-d5 plays a significant role in biochemical reactions due to its ability to be tracked precisely. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in metabolic analysis to track the movement of individual atoms . The deuterium labeling introduces distinct reactivity and metabolic profiles compared to the parent compound, 1,3-Dichloro-2-propanol . This divergence arises from increased steric hindrance and differing electronic properties exhibited by the deuterium atoms .

Cellular Effects

This compound has been shown to influence various cellular processes. Studies have indicated that 1,3-Dichloro-2-propanol, the non-deuterated form, can cause renal injury with necroptosis in mice . It also exerts carcinogenic effects in multiple organs, including the liver and kidneys . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. The deuteration of the molecule introduces distinct reactivity and metabolic profiles . This is believed to be due to increased steric hindrance and differing electronic properties exhibited by the deuterium atoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions . Long-term exposure to 1,3-Dichloro-2-propanol, the non-deuterated form, has been shown to cause carcinogenic effects in multiple organs . These long-term effects are important to consider in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of 1,3-Dichloro-2-propanol have been shown to cause toxic effects, including carcinogenicity . It is important to determine the threshold effects and any toxic or adverse effects at high doses when conducting studies with this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. The deuterium labeling allows for precise tracking of the compound in metabolic studies . This enables researchers to study the movement of individual atoms and the effects on metabolic flux and metabolite levels . The compound interacts with enzymes and cofactors involved in these pathways, providing valuable insights into its metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. The compound is transported and distributed similarly to its non-deuterated form . It interacts with transporters and binding proteins, affecting its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes.

Propriétés

IUPAC Name |

1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWLEGDTCGBNGU-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724506 | |

| Record name | 1,3-Dichloro(~2~H_5_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173020-20-6 | |

| Record name | 1,3-Dichloro(~2~H_5_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is 1,3-Dichloro-2-propanol-d5 used as an internal standard for quantifying chloropropanols in food?

A1: this compound is a deuterated analog of 1,3-dichloro-2-propanol, a common chloropropanol found in food. Using a deuterated analog as an internal standard offers several advantages:

- Similar chemical behavior: Deuterated compounds often exhibit very similar chemical behavior to their non-deuterated counterparts. This means this compound will behave similarly to 1,3-dichloro-2-propanol during sample preparation and analysis. [, ]

- Distinct mass spectrometry signal: The presence of five deuterium atoms in this compound results in a different mass-to-charge ratio compared to 1,3-dichloro-2-propanol. This allows for clear differentiation and quantification of both compounds using mass spectrometry. [, ]

- Improved accuracy: By accounting for potential analyte loss during sample preparation and analysis, using an internal standard like this compound improves the accuracy and reliability of the quantification of chloropropanols in food samples. [, ]

Q2: Can this compound be used to quantify other chloropropanols besides 1,3-dichloro-2-propanol?

A: Research suggests that while this compound is highly effective for quantifying 1,3-dichloro-2-propanol, it may not be suitable for accurate quantification of all chloropropanols. For instance, one study found that using this compound to calibrate for 2-chloropropane-1,3-diol (2-MCPD) resulted in significantly underestimated concentrations compared to using a dedicated deuterated analog for 2-MCPD. [] Therefore, while this compound is a valuable internal standard, careful consideration of the target analytes and selection of appropriate internal standards is crucial for accurate quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)

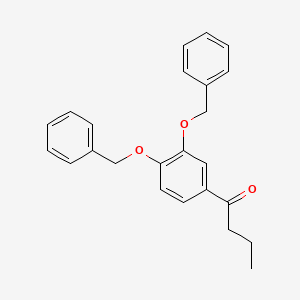

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)